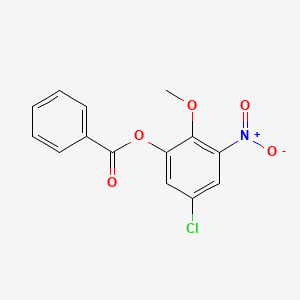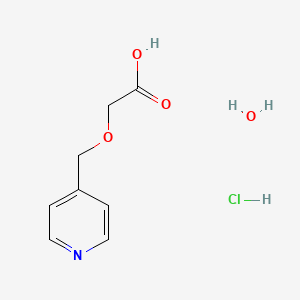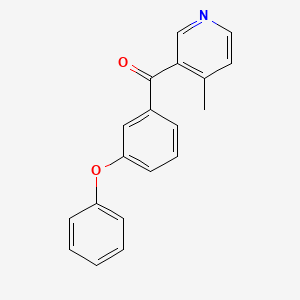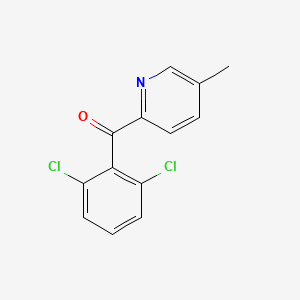
3-(Methylcarbamoyl)-5-nitrophenylboronic acid
Overview
Description
Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their ability to form stable covalent complexes with sugars, amino acids, hydroxamic acids, etc. The “3-(Methylcarbamoyl)-5-nitrophenyl” part of the molecule suggests that this compound contains a phenyl ring substituted with a nitro group at the 5th position and a methylcarbamoyl group at the 3rd position .
Molecular Structure Analysis
The molecular structure of a compound like “3-(Methylcarbamoyl)-5-nitrophenylboronic acid” would likely involve a phenyl ring (a hexagonal ring of carbon atoms) with a boronic acid group, a nitro group, and a methylcarbamoyl group attached at different positions .Chemical Reactions Analysis
Boronic acids are known to undergo several types of reactions, including condensation with amines or alcohols, and transmetalation reactions with other organometallic compounds . The nitro group can participate in reduction reactions to form amines, and the carbamoyl group can undergo hydrolysis to form amines and carboxylic acids.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Boronic acids, for example, are typically solid at room temperature, and they can form stable covalent complexes with other molecules .Scientific Research Applications
Drug Delivery Systems
Boronic acid derivatives, including 3-carboxy-5-nitrophenylboronic acid, have been investigated for their potential in drug delivery systems. One study elaborates on boronic acid shell-crosslinked micelles based on amphiphilic dextran-block-polylactide (Dex-b-PLA) for pH-responsive drug delivery. These micelles can efficiently load and release drugs like doxorubicin (DOX) into tumor cells in response to acidic environments, demonstrating their potential for cancer therapy due to their excellent cytocompatibility and pH sensitivity (Zhao et al., 2014).
Material Science and Nanotechnology
In material science, phenyl boronic acids, including nitro-substituted derivatives, have been utilized to modify the surface properties of nanomaterials like carbon nanotubes (CNTs). These modifications affect the optical properties of CNTs, demonstrating the role of boronic acid derivatives in tuning material characteristics for potential applications in sensing and imaging (Mu et al., 2012).
Analytical Chemistry and Sensing
In analytical chemistry, modified phenylboronic acids, such as 3-nitrophenylboronic acid, have improved the sensitivity and selectivity for detecting saccharides. These derivatives are used in reactive desorption electrospray ionization (DESI) and capillary electrophoresis for the direct analysis of saccharides and polyols, enhancing detection limits and selectivity in complex biological samples (Zhang & Chen, 2010); (Fei & Britz‐McKibbin, 2010).
Food Technology
Boronic acids have been explored for their ability to specifically interact with fructose, demonstrating potential for the selective reduction of fructose in food matrices. This specificity could be leveraged for modifying sugar content in foods, such as fruit juices, to address dietary concerns (Pietsch & Richter, 2016).
Sensor Development
For sensor development, boronic acid derivatives have been applied in the design of affinity sensors for bacterial detection and glucose sensing under physiological conditions. The reversible binding of boronic acids to diols on bacterial cell walls and glucose molecules makes them effective for developing non-enzymatic sensors with high selectivity and sensitivity (Wannapob et al., 2010); (Watahiki et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(methylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O5/c1-10-8(12)5-2-6(9(13)14)4-7(3-5)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXJPBVVDHSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657440 | |
| Record name | [3-(Methylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylcarbamoyl)-5-nitrophenylboronic acid | |
CAS RN |
871332-77-3 | |
| Record name | B-[3-[(Methylamino)carbonyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Methylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



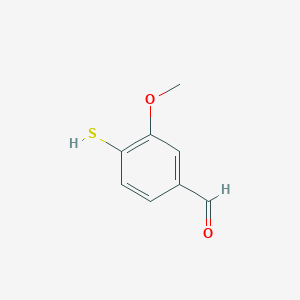
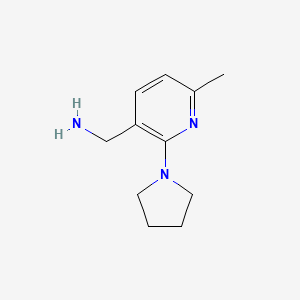



![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)


